2-Cyano-4-(2-methylthiophenyl)phenol

Physicochemical Properties Isomerism Drug Discovery

2-Cyano-4-(2-methylthiophenyl)phenol is a substituted phenol derivative featuring a cyano group at the 2-position and a 2-methylthiophenyl moiety at the 4-position. This specific arrangement offers a unique electronic profile, distinct from its positional analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery, particularly for targets like HIV-1 reverse transcriptase, and as a key intermediate in agrochemical synthesis.

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 1261901-08-9
Cat. No. B6376223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-(2-methylthiophenyl)phenol
CAS1261901-08-9
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N
InChIInChI=1S/C14H11NOS/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-8,16H,1H3
InChIKeyKOQLCLFSOMRVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-4-(2-methylthiophenyl)phenol (CAS 1261901-08-9): A Precision Phenol Scaffold for Medicinal Chemistry and Agrochemical R&D


2-Cyano-4-(2-methylthiophenyl)phenol is a substituted phenol derivative featuring a cyano group at the 2-position and a 2-methylthiophenyl moiety at the 4-position . This specific arrangement offers a unique electronic profile, distinct from its positional analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery, particularly for targets like HIV-1 reverse transcriptase, and as a key intermediate in agrochemical synthesis [1][2]. Its inherent structural specificity is the primary factor for scientific selection over superficially similar compounds.

Why 2-Cyano-4-(2-methylthiophenyl)phenol Cannot Be Interchanged with Its 5-Isomer or Other Analogs


The position of the cyano group on the phenolic ring is a critical determinant of molecular recognition in biological systems. The target compound is the 4-(2-methylthiophenyl)-2-cyanophenol isomer, a precise arrangement where the electron-withdrawing cyano group is ortho to the hydroxyl . Its closest analog, 2-Cyano-5-(2-methylthiophenyl)phenol, places the cyano group para to the phenol. This positional shift profoundly alters the molecule's hydrogen-bonding capabilities, dipole moment, and subsequent interactions with targets like HIV-1 reverse transcriptase [1]. Substituting one isomer for the other will likely derail a SAR campaign and produce inactive or off-target results, making the procurement of the correct isomer a non-negotiable requirement for research reproducibility.

Quantitative Differentiation of 2-Cyano-4-(2-methylthiophenyl)phenol for Scientific Procurement


Positional Isomer Identity: Identical LogP and PSA Confirm True Structural Distinction as the Only Variable

The differentiation between the target compound and its positional isomer, 2-Cyano-5-(2-methylthiophenyl)phenol, lies solely in their structure, as their computed lipophilicity and polarity are identical. The target compound, with its cyano group ortho to the phenolic -OH, has a distinct intramolecular hydrogen-bonding environment and electronic configuration compared to the para-cyano arrangement in the 5-isomer . When the only variable is a structural arrangement known to be critical for antiviral activity against HIV-1, this precise identity is the key differentiator for procurement [1].

Physicochemical Properties Isomerism Drug Discovery

Hydroxy-Amino Swap: Inferring a Distinct Profile for the Phenol Analog Against HIV-1 Reverse Transcriptase

The extensively studied class of 2-amino-5-arylthiobenzonitriles shows potent activity against HIV-1 reverse transcriptase, with a representative 2-amino-5-phenylthiobenzonitrile analog exhibiting an IC50 of 0.5 µM [1]. The target compound is the 2-hydroxy analog of this core pharmacophore. While the 2-amino series relies on the amine as a hydrogen-bond donor, the phenolic -OH in 2-Cyano-4-(2-methylthiophenyl)phenol presents a distinct hydrogen-bond donor/acceptor profile and different pKa and metabolic susceptibility . This class-level inference suggests the target compound can be used to explore a divergent SAR space, offering a route to novel intellectual property distinct from the 2-amino series.

HIV-1 NNRTI Structure-Activity Relationship

Agrochemical Intermediate Versatility: Enabling Heterocycle-Bearing Thiophenol Herbicides

The compound is a critical intermediate for synthesizing a specific class of heterocycle-bearing thiophenols, which are patented as potent herbicides [1]. In the described synthetic pathway, the phenolic -OH group serves as a handle for introducing heterocyclic groups like isoxazole, while the methylthio moiety remains intact to impart target-site activity in the final molecule . A simple, non-thioether analog like 2-cyanophenol would lack the crucial sulfur-containing group required for the herbicidal activity of the final product. This makes the compound an irreplaceable building block for developing certain proprietary agrochemicals.

Agrochemical Synthesis Herbicide Intermediate Thiophenol

High-Impact Application Scenarios for 2-Cyano-4-(2-methylthiophenyl)phenol


Probing Novel Chemical Space in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Discovery

In a medicinal chemistry campaign targeting HIV-1, the 2-amino-5-arylthiobenzonitrile scaffold is a known hit. To create new intellectual property and overcome resistance, a team can procure 2-Cyano-4-(2-methylthiophenyl)phenol to explore the SAR of the 2-hydroxy congener, a completely distinct chemical series. This leverages the class-level inference from published NNRTI data to move into unexplored pharmacophore space [1].

Validating Target Engagement in Isomer-Specific Binding Assays

A biochemical assay shows a promising hit from a related compound series. To definitively prove that the observed activity is due to a specific, productive binding pose, an assay biologist can run a critical negative-control experiment using the pure 2-Cyano-4-(2-methylthiophenyl)phenol. Demonstrating a loss of activity or a significant potency shift compared to the active isomer confirms the precise structural requirements for target engagement .

Synthesizing a Patented Library of Isoxazole-Containing Herbicide Candidates

A process chemist, tasked with developing a new class of herbicides based on the heterocycle-bearing thiophenol core, requires a reliable building block. They would use 2-Cyano-4-(2-methylthiophenyl)phenol as the starting material to functionalize the phenol moiety with various isoxazole rings, directly following a patented method. A generic 2-cyanophenol would be completely unsuitable for this purpose, as the final target molecules require the methylthio substituent for herbicidal activity [2].

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